

Biochemical Profile of PF-6274484

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Compound Focus: PF-6274484

Cat. No.: S539291

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The table below summarizes the key biochemical and physicochemical characteristics of **PF-6274484** gathered from chemical supplier databases and scientific literature.

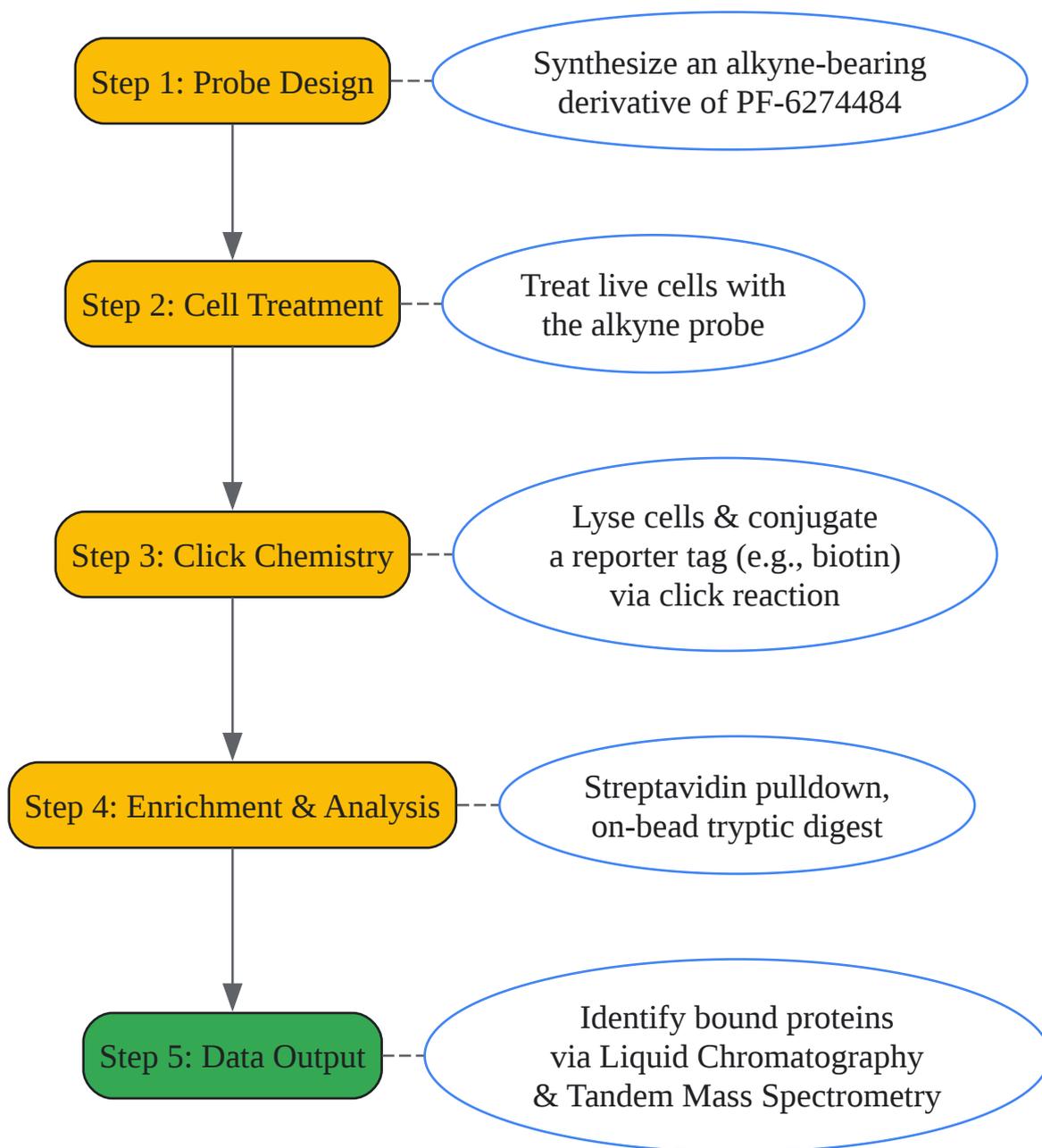
Property Category	Specific Details
Primary Mechanism	Potent, irreversible (covalent) epidermal growth factor receptor (EGFR) kinase inhibitor. [1] [2] [3]
Target Affinity (K _i)	EGFR-L858R/T790M: 0.14 nM ; Wild-Type EGFR: 0.18 nM . [4] [3]
Cellular Activity (IC ₅₀)	Autophosphorylation of EGFR-L858R/T790M (H1975 cells): 6.6 nM ; Autophosphorylation of WT-EGFR (A549 cells): 5.8 nM . [4] [1] [3]

| **Physicochemical Properties** | **Molecular Formula:** C₁₈H₁₄ClFN₄O₂ **Molecular Weight:** 372.78 g/mol
CAS Number: 1035638-91-5 **Purity:** ≥98% [4] [1] [2] || **Solubility & Storage** | Soluble in DMSO (up to ~100 mM). Store as a powder at -20°C. [4] [2] [3] |

Experimental Protocols for Target Engagement

While in vivo toxicity protocols are not available, research has employed chemoproteomic methods to study the selectivity of covalent inhibitors like **PF-6274484**. The following workflow can be used to assess its

interaction with protein targets in complex biological systems.



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*Experimental workflow for chemoproteomic profiling of **PF-6274484**.*

This methodology, as described in a review by the PMC database, uses a "clickable" alkyne analog of **PF-6274484**. This analog is incubated with live cells to allow engagement with its protein targets. After cell lysis, a reporter tag (like biotin) is attached to the bound probe using click chemistry. The labeled proteins

are then enriched and identified using mass spectrometry, providing a map of the compound's proteome-wide interactions [5].

Insights on Assessing Toxicity of Covalent Inhibitors

The lack of explicit toxicity data for **PF-6274484** is not uncommon for a research compound. However, the scientific literature provides context on the potential risks and modern assessment strategies.

- **Covalent Inhibitor Concerns:** Historically, a primary concern with irreversible covalent inhibitors like **PF-6274484** is the risk of hapteneization and immune reactions due to non-specific modification of proteins. This makes understanding proteome-wide selectivity critical [5].
- **Modern Safety Assessment:** Current research emphasizes that the toxicity of reactive compounds is not inevitable. The key is to fine-tune the electrophilicity of the inhibitor and its affinity for a specific protein's binding pocket, minimizing off-target reactions [5].
- **Filling Data Gaps with In Silico Models:** For compounds lacking experimental toxicity data, **in silico** (computer-based) methods have become a crucial first step. Tools like QSAR (Quantitative Structure-Activity Relationship) models can predict toxicological parameters, such as acute toxicity (LD50), helping to prioritize compounds and guide experimental design [6].

Conclusion and Research Recommendations

PF-6274484 is a potent and selective covalent inhibitor of both mutant and wild-type EGFR. To progress the safety assessment of this compound in your research, the following steps are recommended:

- **Consult the Patent Holder:** As **PF-6274484** is sold for research under agreement from Pfizer Inc., some non-public toxicological data may exist. Inquiring with the manufacturer or the licensor directly could be fruitful [1] [2].
- **Employ Chemoproteomics:** Implement the experimental workflow outlined above to empirically determine its off-target profile within your specific cellular models.
- **Utilize In Silico Tools:** Use available toxicology prediction software to generate initial acute toxicity estimates, which can help in planning future in vivo studies [6].

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References

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